molecular formula C22H24N2O2S B298686 1-[2-(2-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE

1-[2-(2-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE

Cat. No.: B298686
M. Wt: 380.5 g/mol
InChI Key: MBMNTMAQKDSTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by a morpholine moiety.

    Attachment of the Methanethione Group: The methanethione group can be introduced through thiolation reactions, where a suitable thiol reagent reacts with the indole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the methanethione group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the indole core or morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(2-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The morpholine ring and methanethione group may also contribute to the compound’s activity by modulating its chemical reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.

    Thiosemicarbazide derivatives: Compounds with a similar methanethione group, known for their biological activities.

Uniqueness

1-[2-(2-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE is unique due to its combination of the indole core, morpholine ring, and methanethione group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C22H24N2O2S/c1-17-6-2-5-9-21(17)26-15-12-24-16-19(18-7-3-4-8-20(18)24)22(27)23-10-13-25-14-11-23/h2-9,16H,10-15H2,1H3

InChI Key

MBMNTMAQKDSTSP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4

Canonical SMILES

CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4

Origin of Product

United States

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